molecular formula C17H17BrN2O2 B1676637 2-ブロモ-N-(3-ブチルアミドフェニル)ベンズアミド CAS No. 423735-93-7

2-ブロモ-N-(3-ブチルアミドフェニル)ベンズアミド

カタログ番号: B1676637
CAS番号: 423735-93-7
分子量: 361.2 g/mol
InChIキー: DFOVLSMXPWPCFH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-bromo-N-[3-(1-oxobutylamino)phenyl]benzamide is a member of benzamides.

科学的研究の応用

抗酸化活性

2-ブロモ-N-(3-ブチルアミドフェニル)ベンズアミドを含むベンズアミドは、抗酸化活性を示すことが明らかになっています . これらは、効果的な全抗酸化活性、フリーラジカルスカベンジング活性、および金属キレート化活性を示すことが示されています .

抗菌活性

ベンズアミドは、抗菌特性を有することが報告されています . これらは、さまざまな細菌に対するインビトロでの増殖阻害活性について試験されています .

抗炎症活性

ML161は、抗炎症効果を示すことが示されています。 心筋虚血・再灌流損傷モデルにおいて、ML161は梗塞サイズとmTOR依存性NLRP3インフラマソームの活性化を著しく減少させました .

血小板活性化阻害

ML161は強力なPAR1阻害剤であり、トロンビン誘発血小板の活性化を用量依存的に阻害することが判明しました .

細胞保護効果

ML161は、抗炎症作用、抗凝固作用、細胞保護作用を有するタンパク質であるaPC(活性化タンパク質C)の細胞保護効果を模倣することが示されています .

6. 心血管疾患の潜在的な治療標的 ML161が阻害するプロテアーゼ活性化受容体1(PAR1)は、心血管疾患予防の潜在的な治療標的です .

産業用途

ベンズアミドを含むアミド化合物は、プラスチック、ゴム、紙、農業などの幅広い産業分野で使用されています .

創薬

アミド化合物は創薬に使用されてきました . ML161は、強力なPAR1阻害剤として、報告されているALK阻害剤クリゾチニブとは異なる選択性を示します .

特性

IUPAC Name

2-bromo-N-[3-(butanoylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOVLSMXPWPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359961
Record name 2-Bromo-N-(3-butyramidophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423735-93-7
Record name 2-Bromo-N-(3-butyramidophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 423735-93-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (259 mg, 1.29 mmol) was sealed in a flask with stir bar under nitrogen, then dissolved with dichloromethane (7.5 mL) and cooled on ice. Oxalyl chloride (113 μL, 1.29 mmol) and N,N-dimethylformamide (4 μL, 0.06 mmol) were added, then the reaction was removed from the ice bath and stirred for 3 h with a vent to an oil bubbler. N-(3-Aminophenyl)butyramide (200 mg, 1.12 mmol) was then added, followed by pyridine (209 μL, 2.58 mmol). After 18 h, LC-MS analysis showed complete consumption of the amine reactant. The reaction was diluted with ethyl acetate (40 mL) and 1 M aqueous HCl (40 mL), then the layers were separated and the organic phase was washed again with aqueous HCl, then twice with half-saturated aqueous NaHCO3, then brine. The organics were dried over Na2SO4, filtered, and concentrated to a colorless oil. The oil was redissolved with dichloromethane, then hexane was added to induce the precipitation of an amorphous solid. The suspension was concentrated and dried under hi-vacuum to yield the title compound (382 mg, 94%). LRMS (ESI+) (M+H): 361.12.
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step Two
Quantity
4 μL
Type
catalyst
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
209 μL
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(3-butyramidophenyl)benzamide
Customer
Q & A

Q1: What is the mechanism of action of ML161 on its target, PAR1?

A1: ML161 acts as an allosteric modulator of Protease-activated receptor-1 (PAR1), a G protein-coupled receptor (GPCR) involved in platelet activation, inflammation, and other physiological processes. [, ] Unlike orthosteric inhibitors that bind to the main ligand-binding site, ML161 binds to a distinct allosteric site on PAR1. This binding alters the receptor's conformation, specifically disrupting the coupling of PAR1 to the Gαq signaling pathway while leaving Gα12/13 signaling intact. [, ] This selective inhibition of G protein coupling leads to impaired platelet aggregation and thrombus formation without completely blocking all PAR1 functions. []

Q2: What structural features of ML161 are crucial for its activity and selectivity toward PAR1?

A2: Extensive structure-activity relationship (SAR) studies identified key structural elements within the 1,3-diaminobenzene scaffold of ML161 that are essential for its potency and selectivity. [] These include a four-carbon chain at the "western end" and a 2'-substituted benzamide at the "eastern end" of the molecule. [, ] These features likely contribute to the specific binding affinity and allosteric modulation of PAR1 over other related receptors.

Q3: How does ML161's impact on different PAR1-mediated signaling pathways relate to its potential as an antithrombotic agent?

A3: ML161's ability to selectively inhibit Gαq-mediated signaling downstream of PAR1 while sparing Gα12/13 signaling is a key factor in its potential as a safer antithrombotic agent. [] By preserving Gα12/13-mediated platelet shape change while inhibiting Gαq-dependent aggregation, ML161 could potentially reduce thrombotic risk without completely abolishing platelet functionality and increasing bleeding risk, a common drawback of current antiplatelet therapies. []

Q4: What in vivo evidence supports the antithrombotic potential of ML161?

A4: In a mouse model of laser-induced cremaster arteriole injury, ML161 administration (5 mg/kg) resulted in a significant (>90%) reduction in platelet accumulation during thrombus formation. [] This in vivo data supports the antithrombotic potential of ML161 observed in in vitro platelet aggregation studies.

Q5: Beyond its antithrombotic potential, does ML161 exhibit activity against other PAR receptors?

A5: While ML161 does not affect human PAR4 activation, it interestingly inhibits mouse PAR4, which shares structural similarities with human PAR1, including a constrained 8th helix and a C-terminal palmitoylation site. [] This observation highlights the importance of specific structural features in PAR receptors for ML161's activity and suggests potential applications beyond targeting human PAR1.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。